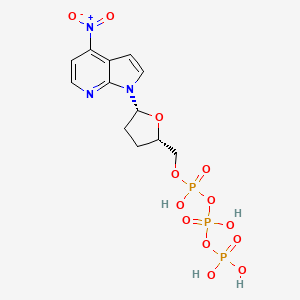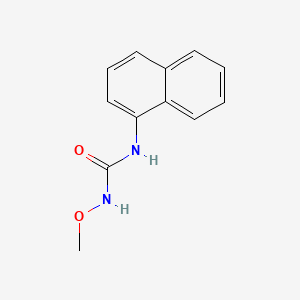![molecular formula C11H9ClN2O3 B12806005 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 37556-14-2](/img/structure/B12806005.png)
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 197084 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 197084 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions typically require specific temperatures, pressures, and catalysts to proceed efficiently.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 197084 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 197084 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions.
Continuous Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 197084 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 197084 often require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from the reactions of NSC 197084 depend on the type of reaction and the conditions used. For example:
Oxidation: The product may be a more oxidized form of NSC 197084.
Reduction: The product may be a more reduced form of NSC 197084.
Substitution: The product may have a different functional group replacing the original one.
Applications De Recherche Scientifique
NSC 197084 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 197084 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: NSC 197084 is used in industrial processes, including the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of NSC 197084 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: NSC 197084 may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Modulating Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Altering Gene Expression: NSC 197084 may influence the expression of certain genes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
NSC 197084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
NSC 19044: Another related compound with distinct biological activities and uses.
In comparison, NSC 197084 stands out due to its specific chemical structure and the unique effects it exerts in various scientific applications.
Propriétés
Numéro CAS |
37556-14-2 |
|---|---|
Formule moléculaire |
C11H9ClN2O3 |
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17) |
Clé InChI |
UOOKDUSRLHMKIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


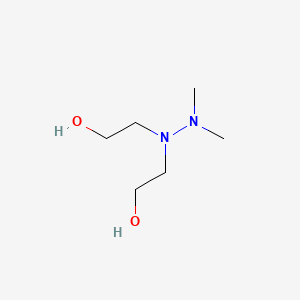
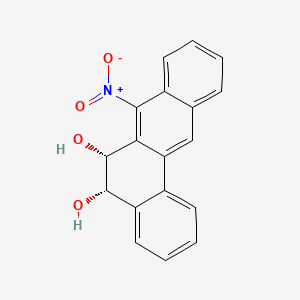
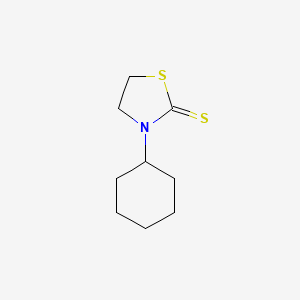
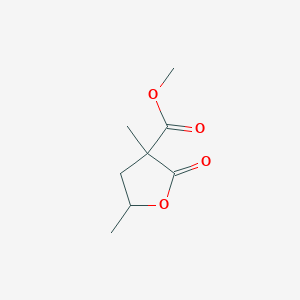
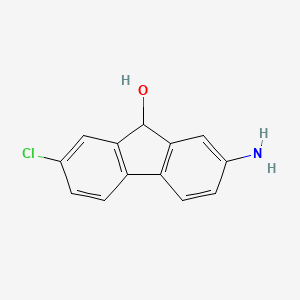
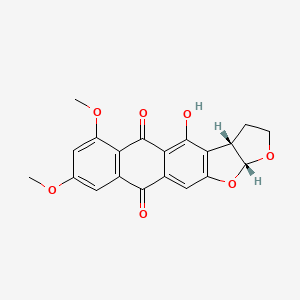
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
